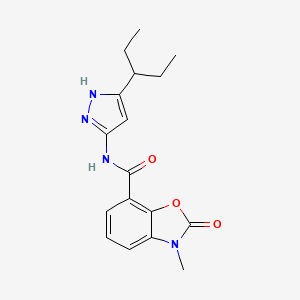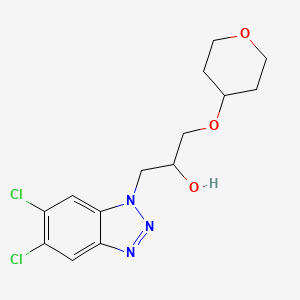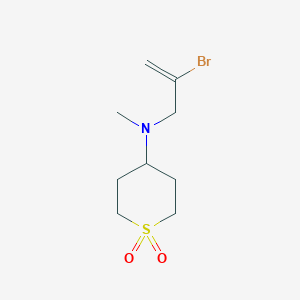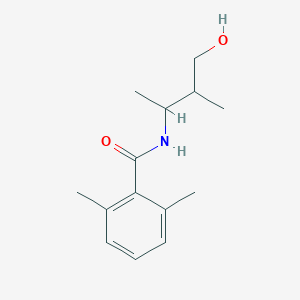
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide, also known as HMB, is a natural compound that is produced by the human body during the metabolism of leucine. HMB has been extensively studied for its potential benefits in improving muscle mass and strength, reducing muscle damage, and enhancing recovery after exercise.
Mecanismo De Acción
The exact mechanism of action of N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. This compound may also work by reducing the activity of enzymes that break down muscle proteins, such as the ubiquitin-proteasome system.
Biochemical and Physiological Effects
This compound supplementation has been shown to increase muscle mass and strength, reduce muscle damage, and enhance recovery after exercise. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may help reduce muscle damage and improve recovery after exercise. This compound has also been shown to improve aerobic performance and reduce muscle soreness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide has several advantages for lab experiments, including its well-established safety profile and its ability to improve muscle mass and strength. However, there are also some limitations to using this compound in lab experiments, including the need for large doses to see significant effects and the potential for individual variability in response to this compound supplementation.
Direcciones Futuras
There are several potential future directions for research on N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide. One area of interest is the potential use of this compound in the treatment of muscle wasting conditions, such as sarcopenia and cachexia. Another area of interest is the potential use of this compound in combination with other supplements or interventions, such as resistance training or protein supplementation. Finally, future research could focus on identifying the optimal dose and timing of this compound supplementation for different populations and exercise protocols.
Conclusion
In conclusion, this compound is a natural compound that has been extensively studied for its potential benefits in improving muscle mass and strength, reducing muscle damage, and enhancing recovery after exercise. This compound supplementation has been shown to have several biochemical and physiological effects, including increasing muscle protein synthesis, reducing muscle protein breakdown, and improving aerobic performance. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for research on this compound.
Métodos De Síntesis
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide can be synthesized in the laboratory by reacting 2,6-dimethylbenzoyl chloride with 4-hydroxy-3-methylbutan-2-one in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide has been extensively studied for its potential benefits in improving muscle mass and strength, reducing muscle damage, and enhancing recovery after exercise. Several studies have shown that this compound supplementation can increase muscle protein synthesis, reduce muscle protein breakdown, and improve muscle function. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may help reduce muscle damage and improve recovery after exercise.
Propiedades
IUPAC Name |
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9-6-5-7-10(2)13(9)14(17)15-12(4)11(3)8-16/h5-7,11-12,16H,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAHCYHKPHXQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC(C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7630767.png)
![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)
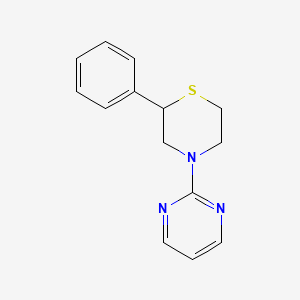
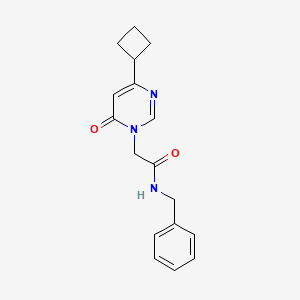
![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)
![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)
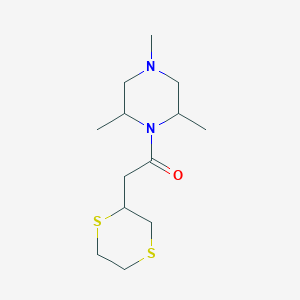
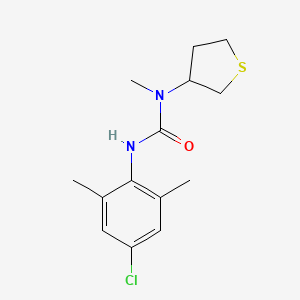
![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)
